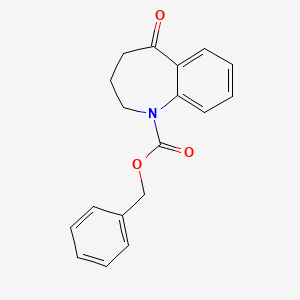

benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Angiotensin Converting Enzyme Inhibitors : A study by Stanton et al. (1985) discusses the synthesis of derivatives of 2,3,4,5-tetrahydro-1H-1-benzazepine and their testing for inhibition of the angiotensin-converting enzyme. These compounds, particularly potent in dog models, highlight the potential of benzazepine derivatives in cardiovascular research and therapy (Stanton et al., 1985).

Nonlinear Optical (NLO) Properties : Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, demonstrating their potential in NLO applications through computational hyperpolarizability studies. This research underscores the versatility of benzazepine derivatives in material science, particularly in developing new materials for optical applications (Almansour et al., 2016).

Angiotensin II Receptor Antagonists : Kohara et al. (1996) explored benzimidazole derivatives bearing oxadiazole and thiadiazole rings as novel tetrazole bioisosteres with angiotensin II receptor antagonistic activities. These findings contribute to the development of new therapeutic agents for hypertension and related cardiovascular disorders (Kohara et al., 1996).

Structural Studies

Hydrogen-Bonded Assembly : Guerrero et al. (2014) investigated the crystal structures of several benzazepine derivatives, providing insights into their hydrogen-bonded assemblies in various dimensions. This structural information is crucial for understanding the molecular basis of the biological activities of benzazepine derivatives and for designing molecules with desired properties (Guerrero et al., 2014).

Solid-Phase Synthesis of Libraries : Boeglin et al. (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, highlighting an efficient approach to generating libraries of these compounds for high-throughput screening. This method facilitates the discovery of new molecules with potential pharmacological activities (Boeglin et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets in a way that disrupts normal cellular processes . This disruption can lead to a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

It is known that indole derivatives can interfere with a variety of pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

It is known that indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name |

benzyl 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17-11-6-12-19(16-10-5-4-9-15(16)17)18(21)22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJASUXANQFOZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)

![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)